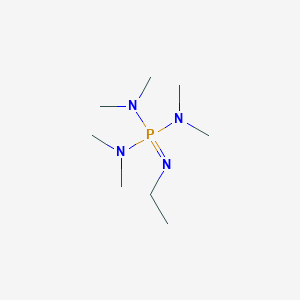
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a bromomethyl group, a dimethyl group, and a carboxylic acid group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as 6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted cyclohexene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
- 2-(Hydroxymethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
- 2-(Methyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
Uniqueness
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
56717-96-5 |
|---|---|
Formule moléculaire |
C10H13BrO3 |
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
2-(bromomethyl)-6,6-dimethyl-3-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H13BrO3/c1-10(2)4-3-7(12)6(5-11)8(10)9(13)14/h3-5H2,1-2H3,(H,13,14) |
Clé InChI |
OVEBLBPKSIWJLM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)C(=C1C(=O)O)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


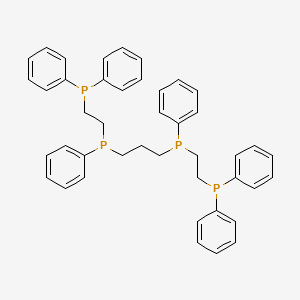


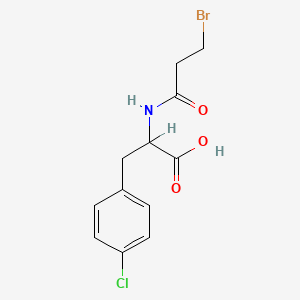

![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
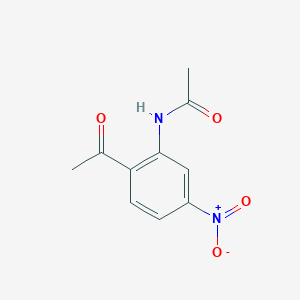


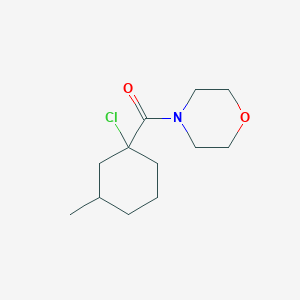
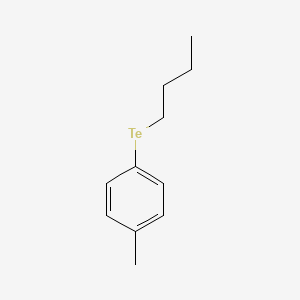
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)

